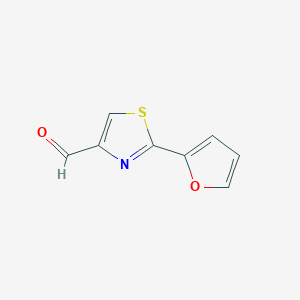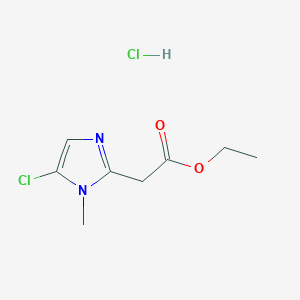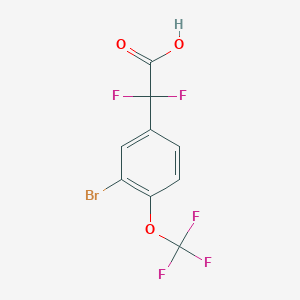
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
概要
説明
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and difluoroacetic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid typically involves multiple steps:
Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Difluoroacetylation: The brominated intermediate is then subjected to difluoroacetylation. This step involves the reaction with difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
Electronic Effects: In materials science, the compound’s electronic properties influence the behavior of organic semiconductors, affecting charge transport and conductivity.
類似化合物との比較
Similar Compounds
2-(4-Bromo-3-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid: Similar structure but with different bromine substitution, affecting reactivity and properties.
2-(3-Chloro-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid: Chlorine substitution instead of bromine, leading to different chemical behavior.
2-(3-Bromo-4-(methoxy)phenyl)-2,2-difluoroacetic acid: Methoxy group instead of trifluoromethoxy, altering electronic properties.
Uniqueness
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in applications requiring specific reactivity and stability.
特性
IUPAC Name |
2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNWBBKIPEOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672889 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-05-8 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)
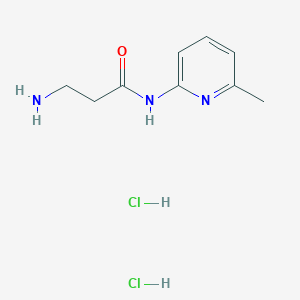
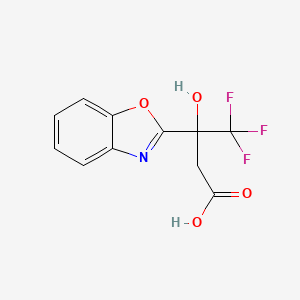
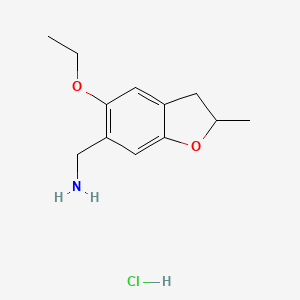
amine hydrochloride](/img/structure/B1372065.png)

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
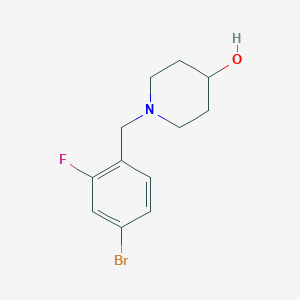
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
